![molecular formula C3H6S B1259230 (S)-Methylthiirane](/img/structure/B1259230.png)
(S)-Methylthiirane
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Overview
Description
(S)-Methylthiirane is a natural product found in Allium cepa with data available.
Scientific Research Applications
1. Inhibition of Gelatinases
(S)-Methylthiirane derivatives, such as (4-phenoxyphenylsulfonyl)methylthiirane, have been studied as selective inhibitors of gelatinases. This compound shows promise in animal models for cancer and stroke. It undergoes extensive metabolism and excretion in mice while maintaining its activity in vivo (Celenza et al., 2008).
2. Vibrational Spectra Analysis
The vibrational Raman, infrared absorption, and infrared circular dichroism (VCD) spectra of methylthiirane have been studied. These analyses help in understanding the molecular structure and behavior of methylthiirane (Polavarapu et al., 1987).
3. Rotational Spectra and Molecular Structure
Studies on the rotational spectrum of methylthiirane have been conducted. These studies involve investigating its molecular structure, including aspects like internal rotation and dipole moments (Lorenzo et al., 1997).
4. Polymerization Applications
Methylthiirane has been used in the polymerization process. Research on star-shaped poly(methylthiirane)s prepared through ring-opening polymerization indicates its potential in creating various polymeric materials (Nicol et al., 2001).
5. Gene Vector Development
The ring-opening reaction of polyethylenimine with methylthiirane has been explored for creating gene vectors. This process involves the formation of disulfide cross-linked polyethylenimines, which are significant in gene transfection efficiency and reducing cytotoxicity (Peng et al., 2008).
6. Optoelectronic Applications
Research into the polymerization of (9-carbazolyl)methylthiirane suggests its potential in optoelectronic applications. The resultant polythioether, when dispersed in certain polymers, produces photoluminescent materials (Swinarew et al., 2011).
properties
Product Name |
(S)-Methylthiirane |
---|---|
Molecular Formula |
C3H6S |
Molecular Weight |
74.15 g/mol |
IUPAC Name |
(2S)-2-methylthiirane |
InChI |
InChI=1S/C3H6S/c1-3-2-4-3/h3H,2H2,1H3/t3-/m0/s1 |
InChI Key |
MBNVSWHUJDDZRH-VKHMYHEASA-N |
Isomeric SMILES |
C[C@H]1CS1 |
SMILES |
CC1CS1 |
Canonical SMILES |
CC1CS1 |
synonyms |
methylthiirane propylene sulfide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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